3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(1-pyridin-4-yl-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(21)8-12-19-11-7-13-3-1-2-4-15(13)17(19)14-5-9-18-10-6-14/h1-6,9-10,17H,7-8,11-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNOTGVPJYCZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=NC=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid typically involves multi-step organic reactions One common method starts with the preparation of the dihydroisoquinoline intermediate, which is then coupled with a pyridine derivative
Preparation of Dihydroisoquinoline Intermediate: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Coupling with Pyridine Derivative: The dihydroisoquinoline intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or dihydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- Molecular Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- Structure : The compound features a propanoic acid moiety attached to a dihydroisoquinoline structure with a pyridine ring.
Pharmacological Research
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid has shown promise in pharmacological studies, particularly as a potential therapeutic agent in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may modulate neurotransmitter systems effectively.
Case Study: Neuroprotection
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and inflammation, making it a candidate for further exploration in Alzheimer's and Parkinson's disease therapies.
Anti-Cancer Research
The compound has been evaluated for its anti-cancer properties. Preliminary studies suggest it may inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: In Vitro Cancer Cell Studies
In vitro assays demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound induced G0/G1 phase arrest and upregulated pro-apoptotic markers.
Biochemical Research
In biochemical assays, this compound has been utilized as a tool to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for various enzymes makes it valuable in elucidating biochemical mechanisms.
Case Study: Enzyme Inhibition
Research highlighted its role as an inhibitor of certain kinases involved in cellular signaling pathways. This inhibition can provide insights into the regulation of cell growth and differentiation.
Material Science
The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of organic semiconductors and polymers.
Case Study: Organic Semiconductor Development
Recent investigations into polymer blends incorporating this compound have shown enhanced electrical conductivity and stability, suggesting potential applications in electronic devices.
Mechanism of Action
The mechanism of action of 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structurally related compounds and their distinguishing attributes:
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Replacement of pyridine with cyclohexyl (logP increase) or dioxo groups enhances membrane permeability but may reduce aqueous solubility .
- Acid-Base Properties: The propanoic acid moiety confers pH-dependent ionization (pKa ~4–5), influencing bioavailability and protein binding .
- Stability : Hydroxylamine derivatives (e.g., N-hydroxypropanamide) show susceptibility to hydrolysis, necessitating prodrug strategies .
Biological Activity
3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid (CAS Number: 610258-80-5) is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C17H18N2O2
- Molecular Weight : 282.337 g/mol
- IUPAC Name : 3-(1-(4-pyridinyl)-3,4-dihydro-2(1H)-isoquinolinyl)propanoic acid
- Physical Form : Solid
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). NMDARs are critical in mediating synaptic plasticity and memory function.
NMDAR Modulation
Research indicates that derivatives of this compound can act as positive allosteric modulators (PAMs) of NMDARs. These modulators enhance the receptor's response to its natural ligands, potentially improving cognitive functions and providing therapeutic effects in neurological disorders such as schizophrenia and Alzheimer's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cognitive Enhancement in Animal Models
In a study examining cognitive enhancement, researchers administered varying doses of the compound to aged rats. The results showed significant improvements in memory retention compared to control groups. The mechanism was linked to enhanced synaptic plasticity facilitated by NMDAR modulation.
Case Study 2: Neuroprotective Effects Against Oxidative Stress
Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. In vitro assays indicated that treatment with this compound significantly reduced markers of oxidative damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(1-Pyridin-4-yl-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling pyridine derivatives with dihydroisoquinoline precursors followed by propanoic acid functionalization. Computational reaction path searches based on quantum chemistry (e.g., ICReDD’s approach) can optimize reaction conditions and reduce trial-and-error inefficiencies . Reaction fundamentals, including catalyst selection and solvent systems, should align with CRDC subclass RDF2050112 guidelines for reactor design and kinetics .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton/carbon shifts.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold).
- Mass Spectrometry (MS) : Validate molecular weight.
- X-ray Crystallography (if crystalline): Resolve stereochemistry.
Factorial design (e.g., varying mobile phases in HPLC) can optimize analytical protocols .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer : Adopt protocols from analogous compounds:
- PPE : Lab coats, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to minimize inhalation risks .
- Emergency Procedures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the synthesis of this compound under varying catalytic conditions?
- Methodological Answer : Apply factorial design to test variables (catalyst loading, temperature, solvent polarity). For example, a 2³ factorial matrix can identify synergistic effects between parameters. Computational modeling (e.g., density functional theory) predicts transition states and guides catalyst selection .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate activity using both enzymatic (e.g., IC50) and cell-based assays.
- Statistical Analysis : Use ANOVA to identify outliers or assay-specific artifacts.
- Meta-Analysis : Compare results with structurally similar compounds to contextualize discrepancies .
Q. What computational approaches are recommended for predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Simulate reaction pathways and transition states (ICReDD’s methodology) .
- Molecular Docking : Screen against protein databases (e.g., PDB) to predict binding affinities.
- Machine Learning : Train QSAR models using bioactivity datasets to prioritize synthetic analogs .
Q. How can the compound’s stability be assessed under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C).
- Analytical Monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) .
Q. What methodologies are suitable for investigating the compound’s structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
